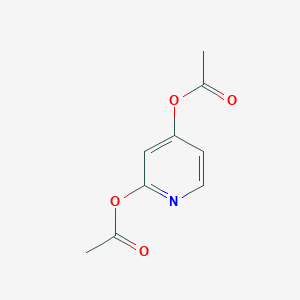![molecular formula C10H10N2 B012072 5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene CAS No. 102505-33-9](/img/structure/B12072.png)
5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of diazabenzo compounds, which are characterized by the presence of nitrogen atoms within a fused ring system. The intricate arrangement of atoms in this compound makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropa[cd]pentalene, 2a,2b,4a,4b-tetrahydro-
- 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro-
Uniqueness
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is unique due to its specific arrangement of nitrogen atoms within the fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
102505-33-9 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene |
InChI |
InChI=1S/C10H10N2/c1-2-4-6-5(3-1)7-8-9(6)11-12-10(7)8/h1-4,7-12H |
InChI Key |
RFLQBEDVBUWLFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C4NN3)C2=C1 |
Canonical SMILES |
C1=CC=C2C3C4C(C4NN3)C2=C1 |
Synonyms |
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




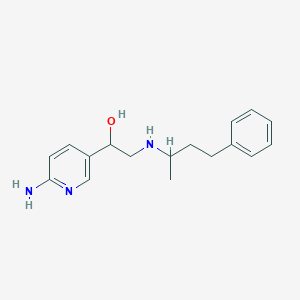


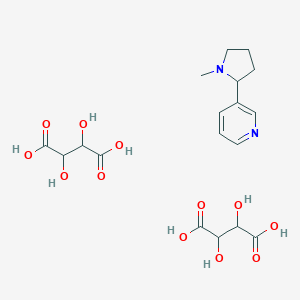
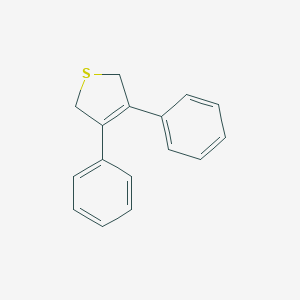
![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)

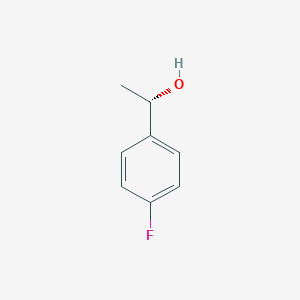
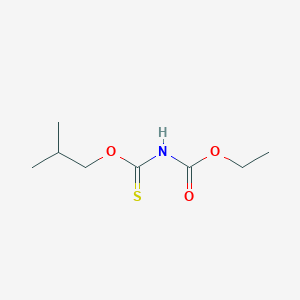
![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)
